molecular formula C₃₄H₆₀O₃Si B1146886 (3β,5Z,7R,8α,22E)-3S-tert-Butyldimethylsilyl-9,10-secoergosta-5,10(19),22-triene-7,8-diol CAS No. 131852-63-6

(3β,5Z,7R,8α,22E)-3S-tert-Butyldimethylsilyl-9,10-secoergosta-5,10(19),22-triene-7,8-diol

Cat. No. B1146886
M. Wt: 544.92
InChI Key:
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Description

The synthesis and analysis of complex organic compounds such as "(3β,5Z,7R,8α,22E)-3S-tert-Butyldimethylsilyl-9,10-secoergosta-5,10(19),22-triene-7,8-diol" are crucial for advancing knowledge in fields like organic chemistry and material science. These compounds often serve as intermediates in the synthesis of more complex molecules or as models to study reaction mechanisms and structural properties.

Synthesis Analysis

The synthesis of complex organosilicon compounds, including those with tert-butyldimethylsilyl groups, involves multiple steps that may include functional group protection, nucleophilic addition, and the formation of double bonds. For example, the synthesis of related compounds has been demonstrated through the introduction of ethylene units, the action of Lewis acids, and reductive nucleophilic attacks on aliphatic aldehydes (Toshiya Nagai et al., 2018).

Molecular Structure Analysis

The molecular structure of silicon-based compounds, especially those with tert-butyldimethylsilyl groups, can be elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods. The geometry, bond lengths, and angles provide insights into the stability and reactivity of these molecules. For instance, starlike molecules with tert-butyldimethylsilyloligothienylenedimethylsilyl units have been studied for their UV-visible absorption and fluorescence properties, offering insights into their electronic structures (M. Ishikawa et al., 2001).

Chemical Reactions and Properties

Chemical reactions involving tert-butyldimethylsilyl groups are diverse, including additions to alkenes, ene reactions, and cyclization processes. The reactivity can be influenced by the presence of other functional groups, the steric environment, and reaction conditions. Chemical properties such as reactivity towards acids or bases, susceptibility to oxidation, and participation in coupling reactions are crucial for understanding the utility of these compounds in synthetic chemistry. For instance, the reactivity of tris(di-tert-butylmethylsilyl)stannyl anions with various solvents has been explored to understand their structural diversity and potential as synthetic intermediates (T. Fukawa et al., 2004).

Scientific Research Applications

Downstream Processing of Biologically Produced Diols

Biologically produced diols, such as 1,3-propanediol and 2,3-butanediol, have significant industrial applications due to their wide range of uses. The recovery and purification of these diols from fermentation broth represent a major cost in their microbial production. Techniques such as evaporation, distillation, membrane filtration, and liquid–liquid extraction have been studied for their efficiency in the separation process. Improvements in yield, purity, and energy consumption are needed for these separation technologies (Zhi-Long Xiu & A. Zeng, 2008).

Decomposition of Methyl Tert-Butyl Ether (MTBE)

The decomposition of methyl tert-butyl ether (MTBE), a gasoline additive, using hydrogen in a cold plasma reactor was investigated to address environmental concerns. Radio frequency (RF) plasma reactors were found to be effective in decomposing MTBE into simpler compounds like methane, ethylene, and acetylene. This study demonstrates an alternative method for MTBE decomposition, contributing to environmental protection efforts (L. Hsieh et al., 2011).

Etherification of Glycerol

The etherification process of glycerol with tert-butyl alcohol (TBA) and other solvents has been reviewed, focusing on the formation of ether products such as mono tert-butyl glycerol ether (MTBG), di tert-butyl glycerol ether (DTBG), and tri tert-butyl glycerol ether (TTBG). The solvent-free glycerol etherification approach, in particular, may offer advantages in terms of conversion, selectivity, and yield of reaction products, presenting an area for further research (Prakas Palanychamy et al., 2022).

MTBE Separation via Pervaporation

Pervaporation, a membrane process, has been identified as optimal for the highly selective separation of organic mixtures, particularly in the production of Methyl Tert-butyl Ether (MTBE), a common fuel additive. Polymer membranes, especially those made from materials like poly(vinyl alcohol) and cellulose acetate, have shown promise in the separation of methanol/MTBE mixtures, indicating the significance of membrane technology in industrial applications (A. Pulyalina et al., 2020).

properties

IUPAC Name

(1R,3aR,4R,7aR)-4-[(1R,2Z)-2-[(5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]-1-hydroxyethyl]-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H60O3Si/c1-23(2)24(3)13-14-26(5)29-17-18-30-33(29,9)19-12-20-34(30,36)31(35)22-27-21-28(16-15-25(27)4)37-38(10,11)32(6,7)8/h13-14,22-24,26,28-31,35-36H,4,12,15-21H2,1-3,5-11H3/b14-13+,27-22-/t24-,26+,28-,29+,30+,31+,33+,34+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDBLYTWRNMYVCA-WXORQISSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2(C(C=C3CC(CCC3=C)O[Si](C)(C)C(C)(C)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC[C@@]2([C@@H](/C=C\3/C[C@H](CCC3=C)O[Si](C)(C)C(C)(C)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H60O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 11124439

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